molecular formula C19H23N3O3 B1443781 Desfluoroenrofloxacin CAS No. 138892-82-7

Desfluoroenrofloxacin

Cat. No. B1443781
M. Wt: 341.4 g/mol
InChI Key: SAGMQAFQBYWUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoroenrofloxacin is a synthetic fluoroquinolone antibiotic . It is a derivative of Enrofloxacin, which is produced by the Bayer Corporation and approved by the FDA for veterinary use .

Scientific Research Applications

  • Environmental Impact and Soil Sorption : A study explored the sorption of norfloxacin, a compound related to Desfluoroenrofloxacin, in soils. This is crucial for understanding the environmental impact of such compounds when they reach the soil through animal excreta or manure. The research indicated that norfloxacin shows high affinity for soil particles, suggesting potential environmental persistence and mobility concerns (Peruchi, Fostier, & Rath, 2015).

  • Novel Drug Delivery Systems : Ciprofloxacin-protected gold nanoparticles have been developed as a novel drug delivery system. This study demonstrates the potential of metal nanoparticles as carriers for ciprofloxacin and other fluoroquinolone molecules, including Desfluoroenrofloxacin, offering controlled release and specific targeting capabilities (Tom, Suryanarayanan, Reddy, Baskaran, & Pradeep, 2004).

  • Antibacterial Activity Against Resistant Bacteria : A series of novel 6-desfluoroquinolones were synthesized, showing potent antibacterial activity against multi-drug resistant Gram-positive bacteria. This highlights the significance of Desfluoroenrofloxacin derivatives in combating resistant bacterial strains, particularly in nosocomial infections (Miyauchi et al., 2009).

  • Quantitative Nuclear Magnetic Resonance Applications : Desfluoroenrofloxacin and related compounds have been studied in the context of quantitative nuclear magnetic resonance. This technique is vital for analyzing chemical constituents in living organisms, which can be used to trace the metabolic fate of drugs (Abou-Taleb, El-Sherbiny, El-enany, & El-Subbagh, 2020).

  • Implications in Veterinary Medicine : The pharmacokinetics of pefloxacin and its metabolite norfloxacin, related to Desfluoroenrofloxacin, were studied in ducks, providing insights into the drug's behavior in avian species. This research is valuable for understanding the safe and effective use of such drugs in veterinary medicine (Dimitrova et al., 2008).

  • Soil Microbial Community Impact : The impact of difloxacin-contaminated manure on soil bacterial community structure and function was studied, indicating the potential environmental risks associated with the use of fluoroquinolone antibiotics like Desfluoroenrofloxacin in agriculture (Jechalke et al., 2014).

properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMQAFQBYWUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160834
Record name Desfluoroenrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfluoroenrofloxacin

CAS RN

138892-82-7
Record name Desfluoroenrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoroenrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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